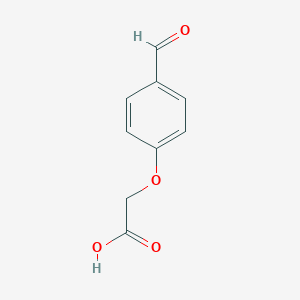

4-Formylphenoxyacetic acid

Descripción

Significance as a Versatile Synthetic Intermediate

The dual reactivity of 4-formylphenoxyacetic acid is the cornerstone of its utility. The carboxylic acid group can participate in reactions such as esterification and amidation, while the aldehyde group is amenable to reactions like Schiff base formation, aldol (B89426) condensation, and oxidation or reduction. This orthogonal reactivity allows for stepwise and controlled modifications, making it an invaluable tool for synthetic chemists.

Its role as a building block extends to the synthesis of a variety of compounds, including:

Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic systems. For instance, it reacts with dimedone to form 1,8-dioxo-octahydroxanthenes sigmaaldrich.com. It is also a key starting material for producing substituted pyrazolo phenoxy acetic acid derivatives, which have been investigated for their potential antitubercular activity researchgate.net.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form extended structures nih.govnih.gov. The aldehyde group can either remain as a functional pendant group within the framework or be used for post-synthetic modification, introducing further complexity and functionality to the material wikipedia.orgnih.govmdpi.comrsc.org. For example, it has been used in the synthesis of a cadmium(II) complex, which forms a one-dimensional chain structure through hydrogen bonds scispace.com.

Biologically Active Molecules: The scaffold of this compound is a component in the synthesis of molecules with potential pharmacological applications. For instance, it is a starting material for novel phenoxyacetic acid derivatives designed as selective COX-2 inhibitors for anti-inflammatory applications mdpi.com. Additionally, its derivatives, such as chalcones and flavones, have been studied for their interactions with surfactants, which is relevant to drug delivery systems nih.gov.

Historical Context of Phenoxyacetic Acid Derivatives in Organic Synthesis

The broader class of phenoxyacetic acid derivatives has a rich history in organic synthesis, dating back to the late 19th century wikipedia.org. The preparation of phenoxyacetic acid itself was first reported in 1880 wikipedia.org. Initially, research focused on their synthesis and basic reactivity. However, the discovery of their biological activity, particularly as herbicides like 2,4-D and MCPA, propelled them into prominence wikipedia.org.

This led to extensive research into the synthesis and properties of a wide array of substituted phenoxyacetic acids. This historical work laid the foundation for the development of more complex derivatives like this compound. The understanding of the ether linkage formation and the reactivity of the carboxylic acid group, established through early studies, has been instrumental in harnessing the synthetic potential of these compounds jetir.orgnih.govgoogle.com. Over the years, the applications of phenoxyacetic acid derivatives have expanded beyond agriculture into pharmaceuticals, with compounds exhibiting anti-inflammatory, antibacterial, and antifungal properties jetir.orgnih.gov.

Scope of Current Research Directions for this compound

Current research on this compound is vibrant and multifaceted, exploring its potential in several cutting-edge areas of chemistry.

Key Research Areas:

Advanced Materials: A significant focus is on its use as a linker in the design and synthesis of novel MOFs and coordination polymers nih.govnih.govwikipedia.orgnih.govmdpi.comrsc.org. Researchers are exploring how the length and functionality of the linker can be tuned to control the pore size, surface area, and catalytic activity of these materials for applications in gas storage, separation, and heterogeneous catalysis nih.govmdpi.comrsc.org.

Medicinal Chemistry: The synthesis of new biologically active compounds derived from this compound is a major research thrust. This includes the development of hydrazone derivatives as potential anti-inflammatory agents and the synthesis of various heterocyclic compounds with potential antimicrobial and anticancer properties mdpi.comnih.govijpsr.com. Studies are also investigating the interactions of its derivatives with biological targets to understand their mechanism of action nih.govresearchgate.net.

Organic Methodology: The unique reactivity of this compound continues to be exploited in the development of new synthetic methodologies. For example, it has been used in multi-component reactions to create complex molecular scaffolds in a single step frontiersin.org. Researchers are also exploring its use in the synthesis of photosensitive and electroactive polymers.

The ongoing exploration of this compound's properties and reactivity promises to yield further innovations in materials science, medicine, and organic synthesis. Its versatility ensures its continued importance as a fundamental building block in the creation of novel and functional molecules.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 22042-71-3 jnfuturechemical.comfishersci.fisigmaaldrich.comwwmponline.comchemicalbook.com |

| Molecular Formula | C₉H₈O₄ jnfuturechemical.comfishersci.fisigmaaldrich.com |

| Molecular Weight | 180.16 g/mol jnfuturechemical.comsigmaaldrich.com |

| Melting Point | 193-196 °C jnfuturechemical.comsigmaaldrich.com |

| Appearance | Beige Crystalline Powder jnfuturechemical.com |

| Solubility | Soluble in hot methanol (B129727) jnfuturechemical.comfishersci.fifishersci.ca |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIIKHNXNPSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066754 | |

| Record name | Acetic acid, (4-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22042-71-3 | |

| Record name | (4-Formylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(4-formylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-formylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Formylphenoxyacetic Acid

Established Synthetic Routes and Mechanistic Investigations

Williamson Ether Synthesis Approach: Reaction of 4-Hydroxybenzaldehyde (B117250) with Haloacetic Acids

The Williamson ether synthesis is a cornerstone in the preparation of ethers and has been widely applied to the synthesis of 4-Formylphenoxyacetic acid. byjus.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

In the context of this compound synthesis, the reaction begins with the deprotonation of 4-hydroxybenzaldehyde using a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, displacing the halide ion to form the ether linkage. byjus.comwikipedia.orgtcichemicals.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972), with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). mdpi.com

The general mechanism can be outlined as follows:

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base, forming a more nucleophilic phenoxide ion. khanacademy.org

Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks the α-carbon of the haloacetic acid in a backside attack, which is characteristic of an SN2 reaction. wikipedia.orgyoutube.com

Displacement: The halide ion, a good leaving group, is displaced, resulting in the formation of the ether bond and yielding this compound. wikipedia.org

This reaction is favored when the alkyl halide is primary, as is the case with haloacetic acids, minimizing competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound

| Reactants | Base | Solvent | Reaction Time | Yield | Reference |

| 4-Hydroxybenzaldehyde, Ethyl bromoacetate | K₂CO₃ | DMF | 12 h | - | mdpi.com |

| 4-Hydroxybenzaldehyde, Chloroacetic acid | NaOH | Ethanol (B145695) | 6 h | >90% (purity) | |

| Substituted hydroxybenzaldehyde, Methyl bromoacetate | K₂CO₃ | Ethyl methyl ketone | 3 h | 64-68% |

Note: The table presents data from various sources and may not represent optimized conditions.

Oxidation-Based Syntheses

Oxidation reactions provide an alternative pathway to this compound, starting from precursors with the acetic acid moiety already in place.

A notable oxidation method involves the use of the stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO), as a catalyst. organic-chemistry.org This approach is particularly useful for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org In the synthesis of this compound, a precursor such as 2-(4-(hydroxymethyl)phenoxy)acetic acid is oxidized. vulcanchem.com

The catalytic cycle of TEMPO-mediated oxidation typically involves the following steps:

Oxidation of TEMPO: TEMPO is oxidized by a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂), to the active N-oxoammonium ion. youtube.com

Alcohol Oxidation: The N-oxoammonium ion then oxidizes the primary alcohol of the hydroxymethyl precursor to an aldehyde. youtube.com

Regeneration of TEMPO: In the process, the N-oxoammonium ion is reduced back to its hydroxylamine (B1172632) form, which is then re-oxidized by the co-oxidant to regenerate the active catalyst, thus completing the catalytic cycle. youtube.com

This method is valued for its mild reaction conditions and high selectivity, often providing good to excellent yields. organic-chemistry.org

Another oxidation-based strategy involves the use of formylbenzyl chloride derivatives. While less commonly detailed for this specific compound, analogous reactions suggest that a precursor like 4-(chloromethyl)benzaldehyde (B3024689) could be transformed, though this would require subsequent steps to introduce the phenoxyacetic acid group. A more direct, though theoretical, approach could involve the oxidation of a related compound where the methyl group of a tolyl precursor is oxidized to a formyl group after the ether linkage is established. For instance, oxidizing the methyl group of a (4-methylphenoxy)acetic acid derivative. Reagents like potassium permanganate (B83412) (KMnO₄) can be used for such transformations, although controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging. orgsyn.org

TEMPO-Catalyzed Oxidation of Hydroxymethyl Precursors

Ester Hydrolysis Strategies for Acetic Acid Moiety Formation

A common and efficient strategy for synthesizing this compound involves the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 4-formylphenoxyacetate. mdpi.comrsc.org This two-step approach first establishes the ether linkage via Williamson ether synthesis between 4-hydroxybenzaldehyde and an alkyl haloacetate (e.g., ethyl bromoacetate), followed by hydrolysis of the resulting ester. mdpi.com

The hydrolysis can be carried out under either acidic or basic conditions. savemyexams.com

Acidic Hydrolysis: Heating the ester with a dilute acid, like sulfuric acid, is a reversible reaction that yields the carboxylic acid and the corresponding alcohol. savemyexams.com

Alkaline Hydrolysis (Saponification): This is often preferred as it is an irreversible reaction that goes to completion. The ester is heated with a dilute alkali, such as sodium hydroxide, to produce the carboxylate salt and an alcohol. savemyexams.com The reaction mixture is then acidified in a separate step to protonate the carboxylate salt and yield the final carboxylic acid. savemyexams.com

A typical procedure involves stirring the ester, for example, ethyl 2-(2-formylphenoxy)acetate, with aqueous sodium hydroxide in a solvent like methanol (B129727) at room temperature for several hours to achieve hydrolysis. mdpi.com

Table 2: Comparison of Ester Hydrolysis Conditions

| Hydrolysis Type | Reagents | Key Feature | Product of Initial Reaction |

| Acidic | Dilute H₂SO₄, Heat | Reversible | Carboxylic acid and alcohol |

| Alkaline | Dilute NaOH, Heat | Irreversible | Carboxylate salt and alcohol |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of related phenoxyacetic acids, green chemistry principles have been applied, which are also relevant to the production of this compound.

One significant advancement is the use of microwave irradiation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting more efficient energy transfer and increasing the frequency of molecular collisions. For instance, in the synthesis of 2-formylphenoxyacetic acid, a related compound, microwave irradiation of salicylaldehyde (B1680747) and sodium chloroacetate (B1199739) reduced the reaction time to 10-15 minutes and increased the yield to 80-90%. This method often eliminates the need for conventional, and sometimes hazardous, organic solvents.

Another green approach is the use of water as a solvent. While potentially leading to slightly lower yields compared to some organic solvents, aqueous-phase synthesis minimizes the environmental impact associated with volatile organic compounds.

Table 3: Comparison of Synthetic Methodologies for a Related Compound (2-Formylphenoxyacetic acid)

| Parameter | Conventional Method | Microwave-Assisted | Aqueous Phase |

| Yield (%) | 65–85 | 80–90 | 70–75 |

| Reaction Time (h) | 4–8 | 0.25–0.5 | 6–8 |

| Solvent Use | Ethanol/DMF | None | Water |

| Energy Efficiency | Moderate | High | Moderate |

Data adapted from research on 2-formylphenoxyacetic acid synthesis.

These green methodologies offer promising alternatives to traditional synthetic routes, aligning with the principles of sustainable chemistry by reducing waste, energy consumption, and the use of hazardous substances.

The synthesis of this compound, a key intermediate in the production of various organic compounds, has been the subject of extensive research. fishersci.fifishersci.ca Scientists have explored various methods to improve yield, efficiency, and environmental friendliness. These methods range from traditional chemical processes to more advanced, greener alternatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. cem.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to rapid reaction rates and often higher yields. ijrpr.comoatext.com

In the context of synthesizing phenoxyacetic acid derivatives, microwave irradiation has been shown to dramatically reduce reaction times. acs.org For instance, in the synthesis of related compounds, microwave-assisted methods have decreased reaction times from hours to as little as 15 minutes. acs.org This rapid and uniform heating not only accelerates the reaction but can also enhance product selectivity. oatext.com

One notable application is in the solvent-free synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives. In this process, the reaction medium, which is highly polar, readily absorbs microwaves. The absence of a solvent and hydroxyl ions prevents unwanted side reactions, such as the hydrolysis of sodium chloroacetate. farmaciajournal.com This approach has resulted in significantly higher yields (78%) in a much shorter time (5 minutes) compared to conventional methods (43%). farmaciajournal.com

Researchers have also developed microwave-assisted aldol-condensation reactions to produce 4-oxo-2-butenoic acids, which are structurally related to this compound. These methods provide moderate to excellent yields for a variety of starting materials using a straightforward procedure. rsc.org

The table below summarizes the advantages of microwave-assisted synthesis.

| Feature | Benefit |

| Rapid Heating | Drastically reduced reaction times. cem.comacs.org |

| Uniform Heating | High temperature homogeneity, leading to consistent product formation. oatext.com |

| Selective Heating | Can target specific molecules, potentially increasing product selectivity. oatext.com |

| Energy Efficiency | Lower energy consumption compared to conventional heating. |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute to pollution. ijrpr.com This method relies on the direct interaction of reactants in a solid-state, liquid-phase, or gas-phase environment.

Key techniques in solvent-free synthesis include:

Mechanochemistry: This involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions. ijrpr.com

Microwave-Assisted Synthesis: As discussed previously, microwave irradiation can be effectively used in the absence of solvents. ijrpr.com

Thermal Activation: In this method, reactions are conducted at elevated temperatures without a solvent, which is particularly useful for thermally stable compounds. ijrpr.com

Solvent-free conditions have been successfully applied to various reactions, including condensation and cyclization reactions, leading to improved yields and reduced side reactions. ijrpr.com For instance, the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene (B1212753) compounds, has been efficiently carried out under solvent-free conditions using mechanochemical activation. ijrpr.com

In the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives, a solvent-free microwave-assisted approach has proven to be highly effective. farmaciajournal.com This method not only aligns with the principles of green chemistry but also offers significant improvements in reaction efficiency. rsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and catalyst.

A common synthesis route for this compound involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base. nih.govresearchgate.net The yield of this reaction can be significantly influenced by the reaction conditions. For example, a modified Williamson ether synthesis has been reported to yield 70-80% of the product. nih.gov

Systematic refinement of reaction parameters can lead to substantial improvements. For instance, in the synthesis of a related compound, 4-(4-formylphenoxy)butanoic acid, optimizing the temperature and reaction time in the Williamson synthesis and Mitsunobu hydrolysis steps led to a 12% and 8% increase in yield, respectively.

The following table highlights the impact of optimizing key parameters:

| Parameter | Optimal Range/Condition | Impact on Yield/Purity |

| Temperature | Varies depending on the specific reaction; e.g., 80°C for Williamson synthesis. | Can significantly increase reaction rate and yield. |

| Reaction Time | Dependent on the reaction; e.g., 18 hours for Williamson synthesis. | Proper timing ensures completion of the reaction without degradation of the product. |

| Solvent | DMF often outperforms acetone in Williamson synthesis due to better solubility. | The right solvent can improve solubility and minimize side reactions. |

| Catalyst | The choice of catalyst can influence reaction pathways and selectivity. | Can lead to higher yields and purer products. |

Purification Techniques in Academic Synthesis

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques used in academic laboratories include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. jchps.com The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. jchps.com Ethanol or ethanol-water mixtures are often used for the recrystallization of this compound and its derivatives. jchps.com In some cases, multiple recrystallizations may be necessary to achieve the desired purity. orgsyn.orgorgsyn.org

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound and related compounds, silica (B1680970) gel is a common stationary phase, and a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) is used as the mobile phase. nih.gov This method is particularly useful for separating complex mixtures and isolating the target compound with high purity.

Other purification steps may include:

Acidification: After the initial reaction, the mixture is often acidified to precipitate the crude product. jchps.comresearchgate.net

Extraction: The product can be extracted from the reaction mixture using a suitable solvent like ether. jchps.com

Washing: The extracted product is often washed with water or a sodium carbonate solution to remove impurities. jchps.com

The choice of purification technique depends on the nature of the compound and the impurities present. A combination of these methods is often employed to obtain highly pure this compound for further use in research and synthesis.

Chemical Reactivity and Transformation Studies of 4 Formylphenoxyacetic Acid

Reactivity of the Formyl Moiety

The aldehyde group in 4-formylphenoxyacetic acid is a key site for various chemical transformations, including nucleophilic addition, condensation, oxidation, and reduction reactions. vulcanchem.com

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. medlifemastery.comlibretexts.org This leads to nucleophilic addition reactions, a fundamental process in organic chemistry. pharmdguru.com Common nucleophiles include water, alcohols, and cyanide ions. medlifemastery.com For instance, the reaction with water results in the formation of a geminal diol (hydrate), while the addition of an alcohol yields a hemiacetal. medlifemastery.com The addition of cyanide (CN⁻) leads to the formation of a cyanohydrin, which contains both a cyanide and a hydroxyl group on the same carbon. libretexts.org

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. medlifemastery.com This process converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon. libretexts.org

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, which contain a C=N double bond (azomethine group). advancechemjournal.comasianpubs.org These reactions are often catalyzed by a few drops of acid, such as glacial acetic acid, and are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). advancechemjournal.com

The formation of Schiff bases is a versatile method for synthesizing a variety of organic compounds. For example, this compound has been reacted with various anilines and aminothiazoles to produce a range of Schiff base derivatives. advancechemjournal.comscispace.comnih.gov These reactions are significant in medicinal chemistry as Schiff bases are known to exhibit a wide range of biological activities. advancechemjournal.comscispace.com

A study detailed the synthesis of several Schiff bases by reacting 2-formylphenoxyacetic acid with different aromatic amines. asianpubs.org The reaction of 2-formylphenoxyacetic acid with 4-aminoacetanilide in dioxane yielded the corresponding Schiff base in 80% yield. mdpi.com Similarly, reaction with 2-amino-4-methylpicoline in benzene (B151609) produced the Schiff base with a 75% yield. mdpi.com

Table 1: Synthesis of Schiff Bases from 2-Formylphenoxyacetic Acid and Various Amines. mdpi.com

| Amine Reactant | Solvent | Reaction Time | Yield (%) |

| 4-Aminoacetanilide | Dioxane | 3 h | 80 |

| 2-Amino-4-methylpicoline | Benzene | 4 h | 75 |

| o-Bromobenzylamine | Ethanol | 4 h | 70 |

This interactive table summarizes the reaction conditions and outcomes for the synthesis of different Schiff bases.

The formyl group of this compound can be either oxidized to a carboxylic acid or reduced to a hydroxyl group.

Oxidation: Strong oxidizing agents can convert the aldehyde functionality into a carboxylic acid. For example, the oxidation of 4-(4-formylphenoxy)phthalonitrile to 4-(4-carboxylphenoxy)phthalonitrile has been observed to occur at ambient conditions, even through self-oxidation in the presence of air during crystallization. cumhuriyet.edu.trresearchgate.net This transformation highlights the susceptibility of the formyl group to oxidation. cumhuriyet.edu.trresearchgate.net

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This reaction is typically carried out in a solvent such as methanol (B129727). asianpubs.orgresearchgate.net For instance, a study on Schiff bases derived from 2-formylphenoxyacetic acid involved the reduction of the imine group using sodium borohydride at 80-90 °C, followed by acidification to yield the final product. asianpubs.orgresearchgate.net

Condensation Reactions, including Schiff Base Formation

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another site for chemical modification, primarily through reactions like esterification and amidation. vulcanchem.comsmolecule.com

Esterification is a common reaction of the carboxylic acid group, where it reacts with an alcohol in the presence of an acid catalyst to form an ester. researchgate.net A study reported a convenient method for the esterification of formylphenoxyaliphatic acids using potash alum [KAl(SO₄)₂·12H₂O] as a reusable catalyst. researchgate.netias.ac.in This direct condensation with various alcohols, from low to high boiling points, provided moderate to good yields of the corresponding esters. researchgate.netias.ac.in

For example, the esterification of 2-formylphenoxyacetic acid with ethanol at 60°C for 24 hours in the presence of potash alum resulted in a 78% yield of the corresponding ethyl ester. researchgate.net The efficiency of this reaction is influenced by the molar ratio of alcohol to carboxylic acid, with an excess of alcohol favoring the formation of the ester. ias.ac.in

Table 2: Potash Alum Catalyzed Esterification of 2-Formylphenoxyacetic Acid. researchgate.net

| Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| Ethanol | 30 | 24 | Nil |

| Ethanol | 60 | 24 | 78 |

| n-Butanol | 80 | 6.0 | 48 |

| n-Butanol | 80 | 2.0 | 22 |

This interactive table presents the results of the esterification of 2-formylphenoxyacetic acid under different conditions.

The carboxylic acid group can also be converted into an amide by reacting with an amine. vulcanchem.comsmolecule.com This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, to facilitate the nucleophilic attack by the amine. pharmdguru.com The resulting amide bond is a key structural feature in many biologically active molecules and polymers. The synthesis of hindered amides can be challenging, but novel linker strategies have been developed to facilitate these transformations on a solid phase. acs.org For instance, a derivative, 2-(2-ethoxy-4-formylphenoxy)acetic acid, has been reacted with N-(2,4-dimethylphenyl)amine to form the corresponding amide. echemi.com

Salt Formation

As a carboxylic acid, this compound readily undergoes neutralization reactions with bases to form corresponding salts. The acidic proton of the carboxyl group can be abstracted by a base, such as sodium hydroxide (B78521), to yield the sodium salt of the compound, specifically sodium 2-(4-formylphenoxy)acetate. sigmaaldrich.com This reaction is a fundamental property of carboxylic acids and is crucial for modifying the solubility and handling properties of the compound. While detailed analytical data for this specific salt is not always collected by suppliers, its formation is a standard and predictable chemical transformation. sigmaaldrich.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of this substitution are governed by the electronic effects of the two substituents on the ring: the formyl group (-CHO) and the oxyacetic acid group (-OCH₂COOH).

The formyl group is an electron-withdrawing group and acts as a deactivating meta-director. Conversely, the ether linkage of the oxyacetic acid group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this compound, these groups are para to each other. Therefore, the activating oxyacetic acid group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6), while the deactivating formyl group directs to the positions meta to it (also positions 2 and 6). This concordance of directing effects strongly favors substitution at the positions ortho to the oxyacetic acid moiety.

Examples of such reactions on related structures include the bromination of 2-formylphenoxyacetic acid, which can be achieved using reagents like N-bromosuccinimide (NBS), to introduce a bromine atom onto the aromatic ring. smolecule.com Other common electrophilic aromatic substitutions include nitration, halogenation, and sulfonation. wikipedia.orgsmolecule.com

Intramolecular Cyclization Mechanisms and Products

Investigation of Benzofuran (B130515) Derivative Formation

The ortho isomer of this compound, 2-formylphenoxyacetic acid, is a key precursor in the synthesis of benzofuran, an important heterocyclic scaffold. ijpsonline.com One established method involves the intramolecular cyclization of o-formylphenoxyacetic acid by refluxing it with acetic anhydride (B1165640) and glacial acetic acid. ijpsonline.com This process facilitates the formation of the furan (B31954) ring fused to the benzene ring.

The general strategy for producing benzofuran derivatives often involves multiple steps. An optimized process for a related compound, 6-hydroxybenzofuran, starts with the reaction of a substituted hydroxybenzaldehyde with chloroacetic acid, followed by the crucial furan ring formation in acetic anhydride. researchgate.net These synthesis methods highlight the utility of formylphenoxyacetic acid structures as building blocks for more complex heterocyclic molecules. amazonaws.comacs.orgnih.gov

Role of Ketene (B1206846) Intermediates in Cyclization Reactions

The mechanism for the intramolecular cyclization of formylphenoxyacetic acids into benzofurans is proposed to involve the formation of a highly reactive and unstable ketene intermediate. researchgate.net This occurs through the dehydration of the carboxylic acid group. researchgate.net Ketenes are characterized by the R₂C=C=O functional group and are known for their high electrophilicity at the sp-hybridized carbon. wikipedia.orgbritannica.com

In the context of benzofuran synthesis, the generated ketene intermediate is intramolecularly trapped by the neighboring formyl group. This is followed by a thermal [2+2] cycloaddition, which subsequently undergoes a cycloreversion reaction, expelling carbon dioxide and yielding the final benzofuran derivative. researchgate.net

Furthermore, 2-(4-formylphenoxy)acetic acid has been utilized in diastereoselective ketene-imine cycloaddition reactions. In this process, the ketene is generated in situ from the carboxylic acid using a base like triethylamine. This ketene then reacts with an imine to produce aldehyde-functionalized β-lactams with high yield and cis stereoselectivity. rsc.org

Interactions with Supramolecular Systems

Interaction of this compound Derivatives with Ionic Surfactants

The interaction between derivatives of this compound, such as chalcones and flavones, and various ionic surfactants has been investigated to understand their solubilization and physicochemical properties. nih.gov Studies using UV-vis spectroscopy have explored these interactions with anionic (Sodium Dodecyl Sulfate, SDS) and cationic (Cetyl-trimethylammonium bromide, CTAB; Dodecyl-trimethylammonium bromide, DTAB) surfactants in different pH environments. nih.gov

The spontaneity of the solubilization process is indicated by the Gibbs free energy for binding (ΔG°b) and partitioning (ΔG°p). Generally, negative values for these parameters suggest a spontaneous interaction. nih.gov However, in some cases, such as the interaction of the FPAA chalcone (B49325) with SDS, a non-spontaneous process was observed, as indicated by a positive ΔG°b value. nih.gov

The binding affinity of these derivatives is significantly influenced by pH and the type of surfactant. For instance, at a pH of 4.1, the chalcone derivative of this compound showed a stronger binding affinity with the anionic surfactant SDS compared to the cationic surfactants CTAB and DTAB. nih.gov Conversely, at a physiological pH of 7.4, the same chalcone derivative bound more strongly with DTAB. nih.gov This demonstrates the critical role of electrostatic interactions in the solubilization of these compounds. nih.gov

Below is a table summarizing the binding constants (Kb) for a chalcone derivative of this compound (FPAA) with different ionic surfactants at varying pH levels.

| Derivative | Surfactant | pH | Binding Constant (Kb) (M⁻¹) |

| FPAA Chalcone | SDS | 4.1 | 1.83 x 10³ |

| FPAA Chalcone | CTAB | 4.1 | 1.05 x 10³ |

| FPAA Chalcone | DTAB | 4.1 | 0.94 x 10³ |

| FPAA Chalcone | SDS | 7.4 | 1.03 x 10³ |

| FPAA Chalcone | DTAB | 7.4 | 1.15 x 10³ |

| FPAA Chalcone | CTAB | 7.4 | Negligible Interaction |

Table based on data from a study on the interaction between formylphenoxyacetic acid derivatives and ionic surfactants. nih.gov

Investigation of Binding Constants and Solubilization Phenomena

The study of binding constants and solubilization phenomena is crucial for understanding the behavior of a chemical compound in various chemical and biological systems. These investigations often involve host-guest chemistry, where a host molecule (e.g., a surfactant micelle or cyclodextrin) forms a complex with a guest molecule (in this case, this compound or its derivatives). libretexts.orgwikipedia.org The formation of these non-covalent complexes can significantly alter the physicochemical properties of the guest molecule, most notably its solubility in a given medium. oatext.comthno.org

A key study utilized UV-vis spectroscopy to investigate the interactions between derivatives of this compound (specifically a chalcone and flavones) and various ionic surfactants in different physiological pH environments. nih.gov The surfactants used were the anionic Sodium Dodecyl Sulfate (SDS) and the cationic Cetyl Trimethylammonium Bromide (CTAB) and Dodecyl Trimethylammonium Bromide (DTAB). nih.gov The solubilization of the FPAA derivatives in the ionic surfactants was quantified by determining the binding constant (Kb). nih.gov

The research revealed that electrostatic interactions play a significant role in the solubilization process. nih.gov The binding affinity was highly dependent on the pH of the medium and the nature of the surfactant. For instance, at a pH of 4.1, the FPAA chalcone derivative showed a stronger binding affinity for the anionic SDS compared to the cationic CTAB and DTAB. nih.gov Conversely, at a pH of 7.4, the same chalcone derivative bound more strongly with DTAB than with SDS, and its interaction with CTAB was negligible. nih.gov

The spontaneity of the binding and partitioning processes was evaluated through the calculation of Gibbs free energy for binding (ΔG°b) and partitioning (ΔG°p). Negative values for these thermodynamic parameters indicate a spontaneous process. nih.gov The study found that for most of the tested interactions, the process was spontaneous. However, the interaction of the FPAA chalcone with SDS and FPAA flavones with DTAB yielded positive ΔG°b values, signifying a non-spontaneous binding process under those specific conditions. nih.gov

The flavone (B191248) derivatives of FPAA also demonstrated distinct binding behaviors. At pH 7.4, they exhibited stronger binding with DTAB compared to SDS and CTAB. nih.gov When the environment was shifted to a more acidic pH of 4.1, the flavones showed strong bonding with CTAB. nih.gov These findings underscore the critical influence of both the molecular structure of the interacting species and the environmental conditions on the binding and solubilization of this compound derivatives.

The detailed findings on binding constants and thermodynamic parameters are crucial for applications where controlling the solubility and delivery of FPAA-based compounds is necessary.

Interactive Data Table: Binding and Thermodynamic Parameters of FPAA Derivatives with Ionic Surfactants

The table below summarizes the qualitative binding affinities observed in the study. Note that specific numerical values for Kb and ΔG° were computed in the source study but are presented here as comparative findings based on the provided abstract. nih.gov

| FPAA Derivative | Surfactant | pH | Binding Affinity | Binding Spontaneity (ΔG°b) |

| Chalcone | SDS | 4.1 | Stronger than CTAB/DTAB | Spontaneous |

| Chalcone | CTAB | 4.1 | Weaker than SDS | Spontaneous |

| Chalcone | DTAB | 4.1 | Weaker than SDS | Spontaneous |

| Chalcone | SDS | 7.4 | Weaker than DTAB | Non-spontaneous (+ΔG°b) |

| Chalcone | CTAB | 7.4 | Negligible | - |

| Chalcone | DTAB | 7.4 | Stronger than SDS | Spontaneous |

| Flavones | SDS | 7.4 | Weaker than DTAB | Spontaneous |

| Flavones | CTAB | 7.4 | Weaker than DTAB | Spontaneous |

| Flavones | DTAB | 7.4 | Strong | Non-spontaneous (+ΔG°b) |

| Flavones | CTAB | 4.1 | Strong | Spontaneous |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and 4-Formylphenoxyacetic acid is no exception. Both one-dimensional and two-dimensional NMR techniques are employed to map out the proton and carbon framework of the molecule.

One-Dimensional NMR (¹H, ¹³C NMR) for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present. The aldehydic proton of the formyl group is typically observed as a singlet in the downfield region, around 9.8-10.0 ppm. The protons of the methylene (B1212753) group in the acetic acid moiety appear as a singlet around 4.6-4.8 ppm. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns, usually as two doublets in the region of 6.9-8.2 ppm, indicative of a para-substituted pattern. The acidic proton of the carboxylic acid group is often broad and can appear over a wide range, sometimes around 12.0 ppm, and its observation can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information by identifying the unique carbon environments. The carbonyl carbon of the formyl group resonates at a high chemical shift, typically around 190 ppm. The carbonyl carbon of the carboxylic acid is found at a slightly lower chemical shift, generally in the range of 165-180 ppm. The carbons of the aromatic ring appear in the approximate range of 115-160 ppm. The methylene carbon of the acetic acid side chain is observed at a lower chemical shift, typically around 65 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Formyl Proton (-CHO) | ~9.8-10.0 (singlet) | ~190 (C=O) |

| Methylene Protons (-CH₂-) | ~4.6-4.8 (singlet) | ~65 |

| Aromatic Protons (Ar-H) | ~6.9-8.2 (doublets) | ~115-160 |

| Carboxylic Acid Proton (-COOH) | ~12.0 (broad singlet) | ~165-180 (C=O) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Isomer Differentiation and Connectivity Confirmation

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the definitive assignment of which protons are attached to which carbons. For this compound, the HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and the aromatic proton signals to their corresponding aromatic carbon signals. The formyl and carboxylic acid carbons would not show correlations in a standard HSQC as they have no directly attached protons. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net For this compound (C₉H₈O₄), the calculated monoisotopic mass is 180.042259 amu. chemspider.com HRMS can measure this mass with high precision, allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways observed under electron ionization (EI) could include the loss of the carboxyl group (-COOH) or the formyl group (-CHO). Analysis of these fragmentation patterns can help to confirm the presence of these functional groups and their arrangement within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups.

A strong and sharp absorption band is typically observed around 1700 cm⁻¹ , which is characteristic of the C=O stretching vibration of the aldehyde (formyl) group. The C=O stretching vibration of the carboxylic acid group also appears in this region, often as a broad band around 1700-1725 cm⁻¹ . The broadness is due to hydrogen bonding. The O-H stretching vibration of the carboxylic acid group gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹ . The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000-1300 cm⁻¹ . Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹ , while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aldehyde | C=O stretch | ~1700 |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether | C-O stretch | 1000-1300 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of an electron from a ground electronic state to an excited state. ubbcluj.rodu.edu.eg The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. du.edu.eg

For this compound, the primary chromophore is the substituted benzene ring. The presence of the aromatic ring, with its conjugated π-system, along with the electron-withdrawing formyl group (-CHO) and the electron-donating ether linkage, gives rise to characteristic electronic transitions, primarily π→π* transitions. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The conjugation of the phenyl ring lowers the energy gap between these orbitals, shifting the absorption to longer wavelengths. libretexts.org

While specific spectral data for this compound is not detailed in the provided search results, analysis of structurally similar compounds provides insight. For example, a related compound, 4-(4-Formyl-phenoxy)-benzamide, exhibits a strong absorption band in the range of 280-290 nm. It is expected that this compound would display a similar absorption profile, with a strong λmax in the UVA (long-wave ultraviolet) region, consistent with the π→π* transitions of the substituted aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful experimental science used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can deduce detailed information about molecular structure, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. wikipedia.orgcreative-biostructure.com

Single crystal X-ray diffraction provides the most definitive data on the molecular geometry and conformational preferences of a compound in the solid state. creative-biostructure.com For this compound, this analysis would reveal the planarity of the benzene ring and the spatial orientation of the formyl and oxyacetic acid substituents relative to the ring.

Although a complete crystal structure for this compound was not found, studies on closely related molecules, such as cobalt(II) complexes derived from the isomeric (2-formylphenoxy)acetic acid and the self-oxidation product of 4-(4-formylphenoxy) phthalonitrile, have been successfully characterized using this method. researchgate.netrsc.org These studies confirm the expected molecular features, such as the geometry of the phenoxyacetic acid moiety. The analysis typically provides precise measurements of all bond lengths, bond angles, and torsional angles within the molecule.

| Parameter | Description | Expected Value / Range |

|---|---|---|

| Bond Lengths | ||

| C-C (aromatic) | Length of carbon-carbon bonds within the benzene ring. | ~1.39 Å |

| C-O (ether) | Length of the ether linkage between the ring and acetic acid moiety. | ~1.37 Å |

| C=O (aldehyde) | Length of the carbonyl double bond in the formyl group. | ~1.21 Å |

| C=O (acid) | Length of the carbonyl double bond in the carboxylic acid. | ~1.25 Å |

| C-O (acid) | Length of the single bond in the carboxylic acid. | ~1.30 Å |

| Bond Angles | ||

| C-O-C (ether) | Angle of the ether linkage. | ~118-120° |

| O=C-C (aldehyde) | Angle involving the formyl group. | ~124° |

| O=C-O (acid) | Angle within the carboxylate group. | ~123° |

| Torsion Angles | ||

| C-C-O-C | Defines the twist of the ether linkage relative to the ring. | Varies, defines conformation |

The self-assembly of molecules in the solid state is governed by a network of non-covalent intermolecular interactions. nih.govrsc.org For this compound, the most significant interactions are expected to be hydrogen bonding and π-π stacking.

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. nih.gov These interactions occur when the planes of the aromatic rings stack in a parallel or offset fashion, with inter-planar distances typically in the range of 3.3 to 3.8 Å. researchgate.net Analysis of a related structure, 4-(4-carboxylphenoxy) phthalonitrile, revealed the presence of Cg∙∙∙Cg interactions (where Cg is the centroid of the aromatic ring), confirming that these stacking forces play a role in the crystal packing. researchgate.net

Table 2: Key Intermolecular Interactions in a Structurally Related Phthalonitrile Derivative (Data from the crystal structure of 4-(4-carboxylphenoxy) phthalonitrile, which formed via oxidation of a 4-formylphenoxy precursor, illustrates the types of interactions expected for this compound.) researchgate.net

| Interaction Type | Donor-H···Acceptor | Description | Distance (D···A) |

|---|---|---|---|

| Hydrogen Bond | O—H∙∙∙O | Strong interaction forming a classic carboxylic acid dimer. | ~2.62 - 2.65 Å |

| Hydrogen Bond | C—H∙∙∙N | Weaker interaction involving aromatic C-H and nitrile groups. | - |

| Hydrogen Bond | C—H∙∙∙O | Weaker interaction involving aromatic C-H and oxygen atoms. | - |

| π-π Stacking | Cg∙∙∙Cg | Interaction between the centroids of adjacent aromatic rings. | - |

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which have different arrangements and/or conformations of the molecules in the crystal lattice. mt.combjbms.org These different forms are known as polymorphs. Polymorphs have the same chemical composition but can exhibit different physical properties such as melting point, solubility, and stability. bjbms.org The existence of polymorphism is common for organic molecules, and different polymorphs can often be obtained by varying crystallization conditions like solvent or temperature. mt.comnih.gov For instance, a triclinic polymorph of the related compound 4-[4-(4-formylphenoxy)butoxy]benzaldehyde (B1623662) has been identified, which differs from a previously reported monoclinic form. researchgate.net This finding suggests that this compound may also be capable of forming multiple polymorphic structures.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed empirical formula. rsc.org This comparison serves as a crucial check of a sample's purity and confirms that the correct molecular formula has been assigned. rsc.org

For this compound, the molecular formula is C₉H₈O₄. chemspider.com The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), and the total molecular weight of 180.16 g/mol . chemspider.com

| Element | Molecular Formula | Theoretical % | Experimental % (Typical) |

|---|---|---|---|

| Carbon (C) | C₉H₈O₄ | 60.00% | 59.95% - 60.05% |

| Hydrogen (H) | C₉H₈O₄ | 4.48% | 4.45% - 4.51% |

| Oxygen (O) | C₉H₈O₄ | 35.52% | (Typically calculated by difference) |

A close match between the experimental and theoretical values provides strong evidence for the structural integrity and purity of the synthesized compound.

Compound Index

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 4-formylphenoxyacetic acid and its derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. q-chem.com It is frequently employed to determine the optimized molecular geometry, where the forces on all atoms are minimized, representing the most stable conformation of the molecule. storion.ru For this compound and related compounds, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical calculations provide a detailed three-dimensional model of the molecule.

Studies on related structures, such as 4-(4-formylphenoxy)phthalonitrile, have utilized DFT to calculate the ground state geometry. researchgate.net The results from these calculations are often compared with experimental data obtained from X-ray diffraction to validate the theoretical model. researchgate.netresearchgate.net For instance, the geometry of hexakis(4-formylphenoxy)cyclotriphosphazene has been optimized using DFT at the B3LYP/6-311G(d,p) level, and the results were compared with its crystal structure determined by X-ray diffraction. researchgate.net Similarly, DFT has been used to optimize the molecular geometries of Schiff bases derived from formylphenoxyacetic acids and their metal complexes. bohrium.comrsc.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| C-O (ether) | ~1.37 Å | |

| O-H (acid) | ~0.97 Å | |

| Bond Angle | O=C-O | ~123° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-O-C | Varies depending on conformation |

| This table is interactive. You can sort and filter the data. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. chalcogen.ro The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. chalcogen.roresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. chalcogen.rowuxiapptec.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. researchgate.net The analysis of these frontier orbitals helps in understanding charge transfer interactions within the molecule. chalcogen.ro For many organic molecules, including those with structures similar to this compound, the HOMO-LUMO gap has been calculated to predict their electronic behavior and reactivity. researchgate.netwuxiapptec.com For example, in a study on various organic molecules, HOMO-LUMO gaps were calculated to be in the range of 2.01–2.23 eV, indicating varying levels of electronic stability and reactivity. researchgate.net The energy gap can be a predictor of reaction viability; for instance, in Pictet-Spengler reactions, a correlation was found where a larger HOMO-LUMO energy gap (approaching 9 eV) corresponded to a lack of reactivity under the tested conditions. wuxiapptec.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics Simulations of this compound Systems

While specific molecular dynamics (MD) simulations for this compound were not prominently found, this computational technique is widely used to study the dynamic behavior of molecules over time. lookchem.comresearchgate.net MD simulations could be applied to model the interactions of this compound with solvents or its behavior within larger systems, such as polymers or biological macromolecules. researchgate.netosti.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Frequencies/Chemical Shifts)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra for structural confirmation and assignment of signals. schrodinger.comresearchgate.net

Theoretical vibrational (IR) frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a close match to experimental FT-IR spectra. nih.gov Such calculations have been successfully performed for molecules with similar functional groups, like 4-formylbenzoic acid and various phenoxyacetic acid derivatives. researchgate.netnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netsavemyexams.com Theoretical ¹H and ¹³C NMR spectra are valuable for assigning peaks in experimental data and confirming molecular structures. researchgate.netscispace.com For example, in the study of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, theoretical NMR data was compared with experimental results. scispace.com The characteristic aldehyde proton (¹H) is predicted to appear at a high chemical shift (~10 ppm), while the carboxylic acid proton in this compound would be expected even further downfield. savemyexams.comscispace.com The formyl and carboxylic acid carbons also have distinct predicted ¹³C chemical shifts (~190 ppm and ~170 ppm, respectively).

Table 2: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data for Related Formyl-Phenoxy Compounds (Note: This table aggregates typical data from computational studies on related structures to illustrate the methodology.) researchgate.netscispace.com

| Spectroscopic Data | Functional Group | Typical Experimental Shift/Frequency | Typical Calculated Shift/Frequency (DFT) |

| ¹H NMR | Aldehyde (-CHO) | ~10.34 ppm | ~10.0 - 10.4 ppm |

| ¹³C NMR | Carbonyl (C=O, aldehyde) | ~190 ppm | ~189 - 192 ppm |

| ¹³C NMR | Carbonyl (C=O, acid) | ~170 ppm | ~170 - 173 ppm |

| IR Frequency | Carbonyl (C=O) Stretch | ~1680-1710 cm⁻¹ | Scaled values match experiment closely |

| This table is interactive. You can sort and filter the data. |

Computational Studies of Reactivity and Reaction Mechanisms

While detailed computational studies on the specific reaction mechanisms of this compound are not widely documented in the searched literature, the functional groups present—an aldehyde, a carboxylic acid, and an ether-linked aromatic ring—suggest several potential reaction pathways. Computational chemistry can be used to model these reactions, for example, by calculating the activation energies for the oxidation of the formyl group to a carboxylic acid or its reduction to an alcohol. Studies on related molecules show that the formyl group can readily undergo oxidation, a process that has been observed experimentally and can be modeled theoretically. researchgate.net The reactivity of the molecule can also be inferred from calculated parameters like the HOMO-LUMO gap and molecular electrostatic potential maps, which identify electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack. chalcogen.rowuxiapptec.com

Modeling of Intermolecular Interactions and Supramolecular Assemblies

The molecular structure of this compound allows for a variety of intermolecular interactions that can lead to the formation of complex supramolecular structures. ethernet.edu.et The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimeric structures through O-H···O interactions, a common motif in carboxylic acids. researchgate.net

Theoretical Characterization of Metal Complexes Derived from this compound Ligands

Computational chemistry and theoretical modeling serve as powerful tools for elucidating the intricate electronic structures, geometries, and magnetic properties of metal complexes. In the context of ligands derived from this compound, these methods provide predictive insights that complement experimental findings, guiding the rational design of new functional materials. Theoretical approaches, particularly Density Functional Theory (DFT), are utilized to model the behavior of these complexes at an atomic level.

Prediction of Magnetic Properties (e.g., D-parameter, Spin Reversal Barriers)

The prediction of magnetic properties is a key application of theoretical modeling in the study of transition metal complexes. Computational methods are employed to understand the electronic structure and magnetic behavior of complexes formed with ligands derived from this compound.

While these studies confirm the use of theoretical calculations to understand general magnetic behavior, specific predictive data on zero-field splitting (ZFS) parameters, such as the axial D-parameter and associated spin reversal barriers (Ueff), for complexes of this compound are not extensively detailed in the current literature. These parameters are crucial for designing single-molecule magnets (SMMs), a class of materials that exhibit slow magnetic relaxation.

Analysis of Coordination Geometry (e.g., Trigonal Prismatic Shapes)

For metal complexes derived from this compound and its derivatives, computational studies have been instrumental in confirming their coordination environments. In the case of the Co(II), Ni(II), and Cu(II) Schiff base complexes derived from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, an octahedral structure was proposed based on magnetic and electronic spectrum analysis. researchgate.net This proposed geometry was supported by DFT calculations, which provided optimized bond lengths and angles for the complexes. researchgate.net

In another example, involving trinuclear Fe(III) and Cr(III) complexes with a triazine-based ligand containing 4-formylphenoxy units, characterization revealed distorted octahedral geometries for the metal centers. researchgate.net The search for less common coordination geometries, such as the trigonal prismatic shape, is a significant driver in the field of coordination chemistry, as this geometry can induce large magnetic anisotropy, a prerequisite for SMM behavior. While trigonal prismatic geometries have been successfully achieved and studied computationally for complexes of the isomeric 2-formylphenoxyacetic acid, the currently available research on this compound derivatives primarily identifies more common octahedral coordination environments. researchgate.netresearchgate.netrsc.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Building Block for Complex Organic Molecules

4-Formylphenoxyacetic acid is a versatile bifunctional building block in organic synthesis, valued for its dual reactivity conferred by the carboxylic acid and aldehyde functional groups. This structure allows it to serve as a crucial intermediate in the creation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.comcymitquimica.comfishersci.fi The presence of the phenoxyacetic acid moiety, combined with a reactive formyl group, enables its participation in a wide array of chemical transformations. cymitquimica.com

Its utility stems from its capacity to be incorporated into larger molecular frameworks, acting as a scaffold to which other functionalities can be attached. cymitquimica.com Researchers utilize it as a starting material for synthesizing various heterocyclic systems and derivatives with potential biological activity. For instance, it is a precursor in the synthesis of chalcones, which are intermediates for pyrazole (B372694) derivatives. pharmainfo.innih.gov The compound's architecture is also foundational in producing substituted phenylacetic acid derivatives for materials science and pharmaceutical research. The aldehyde group can be oxidized to a second carboxylic acid or reduced to an alcohol, while the phenoxy group can undergo nucleophilic aromatic substitution, further expanding its synthetic potential. This adaptability makes it a fundamental component in constructing diverse and complex chemical entities.

Synthesis of Biologically Relevant Derivatives and Ligands

This compound is a key intermediate in the synthesis of various pharmaceutical precursors and specialty chemicals. fishersci.fi Its structure is a component in the development of novel therapeutic agents due to the ease with which its functional groups can be modified. lookchem.com The aldehyde function is a key site for reactions like condensation, allowing for the creation of larger, more complex structures. cymitquimica.com

One major application is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) through further derivatization. It is also used to create hybrid molecules that combine different pharmacophores to enhance therapeutic efficacy. arkat-usa.org For example, it has been used to synthesize 2-phenoxy-N-phenylacetamide hybrids containing various heterocyclic scaffolds like 4H-pyrans, which are investigated for their biological activities. arkat-usa.org Additionally, its derivatives are explored in the agrochemical sector as precursors for crop protection products. lookchem.com The compound's ability to be transformed into a variety of structures makes it a valuable precursor in medicinal chemistry and materials science. lookchem.comcymitquimica.com

This compound serves as a crucial starting material for the synthesis of thiazolidinedione (TZD) derivatives, a class of compounds known for their biological significance, particularly as insulin (B600854) sensitizers. ijpsr.comsemanticscholar.org The synthesis typically involves a Knoevenagel condensation reaction. mdpi.com In this process, the aldehyde group of a 4-formylphenoxy derivative reacts with the active methylene (B1212753) group of a thiazolidine-2,4-dione ring. mdpi.commdpi.com

For example, 2-(4-formylphenoxy)-N-phenylacetamides can be condensed with thiazolidine-2,4-dione in toluene, catalyzed by piperidine (B6355638) and glacial acetic acid, to produce the corresponding 5-benzylidene-2,4-thiazolidinedione derivatives. mdpi.com In some synthetic strategies, a bis-aldehyde, (4-(4-formylphenoxy)benzaldehyde), is reacted with 2,4-thiazolidinedione (B21345) to create symmetrical derivatives. mdpi.com These reactions highlight the role of the formyl group as an electrophilic center essential for forming the carbon-carbon double bond that links the phenoxyacetic acid moiety to the thiazolidinedione ring. ijpsr.comscispace.com

Table 1: Examples of Thiazolidinedione Synthesis Intermediates Derived from this compound

| Starting Material | Reagent | Product | Reference |

| 2-(4-formylphenoxy)-N-phenylacetamides | Thiazolidine-2,4-dione | 2-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamides | mdpi.com |

| 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide | 2,4-thiazolidine-dione | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)- methyl]phenoxy}-N-(phenyl)-acetamide | ijpsr.com |

| (4-(4-formylphenoxy)benzaldehyde) | 2,4-thiazolidinedione | Symmetrical bis-thiazolidinedione derivative | mdpi.com |

This compound is a key precursor in the multi-step synthesis of pyrazolo phenoxy acetic acid derivatives, which are investigated for various biological activities, including antibacterial, antifungal, and antitubercular properties. pharmainfo.injchps.com The synthetic pathway typically begins with the conversion of this compound into chalcone (B49325) derivatives. jchps.comresearchgate.net

The general synthetic route involves the following steps:

Chalcone Formation: this compound is reacted with a substituted aryl aldehyde in the presence of a base, such as aqueous potassium hydroxide (B78521) (KOH) in ethanol (B145695). This base-catalyzed aldol (B89426) condensation forms a chalcone intermediate. jchps.comresearchgate.net

Pyrazoline Synthesis: The resulting chalcone derivative is then treated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, with a few drops of glacial acetic acid as a catalyst. This mixture is refluxed for several hours, leading to a cyclization reaction that forms the pyrazole ring. pharmainfo.injchps.com The product is a 2-(4-(5-substituted phenyl-4H-pyrazol-3-yl) phenoxy) acetic acid. jchps.com

Yields for the final pyrazoline products are reported to be in the range of 65-75%. pharmainfo.in These pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their broad spectrum of biological activities, making this synthetic application of this compound particularly relevant in medicinal chemistry. ekb.egorientjchem.orgmdpi.com

The aldehyde functional group in this compound readily undergoes condensation reactions with hydrazine derivatives to form hydrazones. numberanalytics.com This reaction is a cornerstone of its utility in creating diverse molecular structures with significant biological potential, including antimicrobial agents. mdpi.comnih.gov The synthesis involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). numberanalytics.com

The reaction conditions are generally mild. For example, hydrazone derivatives of this compound can be synthesized by refluxing the acid with various hydrazides in absolute ethanol, often with a catalytic amount of acetic acid, for several hours. mdpi.com This straightforward procedure has been used to create extensive libraries of hydrazone derivatives for biological screening. nih.govmdpi.com For instance, reacting this compound with different benzoic hydrazides yields a series of N-benzoylhydrazone derivatives, which have been evaluated as selective COX-2 inhibitors. mdpi.com The versatility of this reaction allows for the introduction of a wide range of substituents, enabling fine-tuning of the pharmacological properties of the final compounds. mdpi.com

Table 2: Synthesis of Hydrazone Derivatives from this compound

| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |

| 2-(4-formylphenoxy)acetic acid | Benzoic hydrazide | 2-{4-[(E)-(2-benzoylhydrazono)methyl]phenoxy}acetic acid | 74% | mdpi.com |

| 2-(4-formylphenoxy)acetic acid | 4-Chlorobenzoic hydrazide | 2-{4-[(E)-[2-(4-chlorobenzoyl)hydrazono]methyl]phenoxy}acetic acid | 71% | mdpi.com |

| (o-formylphenoxy)acetic acid | Thiocarbohydrazide | bis(o-formylphenoxy)acetic acid thiocarbohydrazone | N/A | sapub.org |

This compound is a valuable starting material for synthesizing α-aminophosphonate analogues, which are phosphorus-containing counterparts of α-amino acids with a wide range of applications in medicinal chemistry. nih.govtandfonline.commdpi.com The primary method for this synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation. orgchemres.org

In this reaction, this compound (the aldehyde component), an amine, and a dialkyl phosphite (B83602) (such as dimethyl phosphite) are reacted together. orgchemres.org The reaction can be performed under solvent-free conditions at elevated temperatures (e.g., 80 °C) and is often facilitated by a catalyst. orgchemres.org The proposed mechanism involves the formation of a Schiff base intermediate from the reaction of the aldehyde and the amine, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite to yield the final α-aminophosphonate. nih.govorgchemres.org

This synthetic strategy allows for the creation of a diverse library of α-aminophosphonate derivatives by varying the amine component. These compounds are studied for numerous biological activities, including potential use as enzyme inhibitors, herbicides, and anticancer agents. nih.govtandfonline.comorgchemres.org

Formation of Hydrazone Derivatives

Applications in Polymer Chemistry and Functional Materials

The unique structure of this compound and its derivatives makes them valuable monomers and building blocks for the synthesis of advanced polymers and functional materials. The presence of reactive aldehyde and carboxylic acid groups allows for their incorporation into various polymer backbones and frameworks, leading to materials with tailored properties and applications.